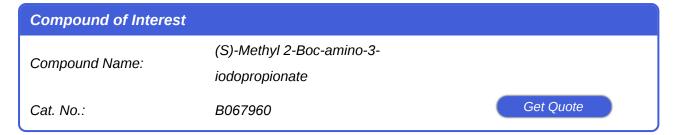


Core Physicochemical and Identification Properties

Author: BenchChem Technical Support Team. Date: December 2025



Boc-L-alanine is a white to off-white crystalline powder that serves as a fundamental building block in peptide synthesis.[1] The introduction of the tert-butoxycarbonyl (Boc) group enhances the stability and modifies the reactivity of the alanine molecule, making it a cornerstone of modern synthetic chemistry.[1][2] Its counterpart, Boc-D-alanine, is also widely used, particularly in the design of peptides with improved stability against enzymatic degradation.[3]

Table 1: Identification and Structural Properties of Boc-Alanine Derivatives



Property	Boc-L-Alanine	Boc-D-Alanine	Source(s)	
IUPAC Name	(2S)-2-{[(tert- butoxy)carbonyl]amin o}propanoic acid	(2R)-2-{[(tert- butoxy)carbonyl]amin o}propanoic acid	[1][4][5]	
Synonyms	N-tert-Butoxycarbonyl- L-alanine, Boc-Ala-OH	N-tert-Butoxycarbonyl- D-alanine, Boc-D-Ala- OH	[1][5]	
CAS Number	15761-38-3	7764-95-6	[1][3]	
Molecular Formula	C8H15NO4	C ₈ H ₁₅ NO ₄	[1][3]	
Molecular Weight	189.21 g/mol	0.21 g/mol 189.21 g/mol		
Appearance	White to off-white White powder crystalline powder		[1][3]	
InChI Key	QVHJQCGUWFKTSE -YFKPBYRVSA-N	QVHJQCGUWFKTSE -SCSAIBSYSA-N	[1]	
SMILES	CINVALID-LINK C NC(=0)OC(C)(C)C NC		[1]	

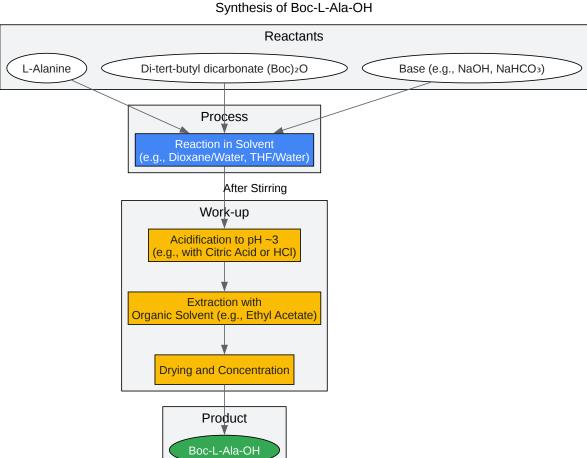
Table 2: Physicochemical Data for Boc-L-Alanine

Property	Value	Source(s)
Melting Point	95-98°C	[6]
Solubility	Moderate in water; slightly soluble in ethanol, methanol, and acetone.	[6]

Synthesis of Boc-L-Alanine

The standard procedure for synthesizing Boc-L-Ala-OH involves the reaction of the free amino acid L-alanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][6]





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General workflow for the chemical synthesis of Boc-L-Ala-OH.



Experimental Protocol: Synthesis of Boc-L-Alanine

This protocol is based on standard procedures for the N-protection of amino acids.[7][8]

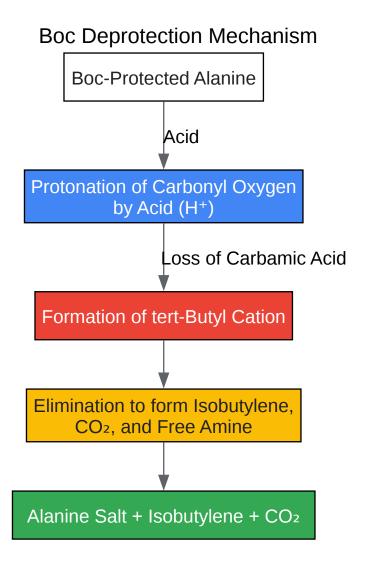
- Dissolution: Suspend L-alanine (1.0 equivalent) in a mixture of water and a suitable organic solvent like tetrahydrofuran (THF) or dioxane.[7][8]
- Basification: Cool the suspension to 0°C in an ice bath and add a base such as sodium hydroxide (1.5 equivalents) or sodium bicarbonate to raise the pH.[7][8]
- Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.3 equivalents) to the stirred solution.[7][8]
- Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 3.5 to 18 hours).[7][9] Monitor the reaction's progress using thin-layer chromatography (TLC).
- Work-up:
 - Concentrate the mixture under reduced pressure to remove the organic solvent.
 - Extract the aqueous solution with a non-polar solvent like petroleum ether or ethyl acetate to remove unreacted (Boc)₂O and byproducts.[8][9]
 - Cool the remaining aqueous layer in an ice bath and carefully acidify it to a pH of approximately 1-3 using a suitable acid like 4M HCl or solid citric acid.[8][9]
 - Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate.[8][9]
- Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, Boc-L-Ala-OH, which may crystallize upon concentration.[8][9]

Boc Group Deprotection

A key feature of the Boc group is its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.[10] The deprotection proceeds via an E1 elimination



mechanism, generating the free amine, carbon dioxide, and isobutylene.[10]



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Chemical mechanism of Boc deprotection.

The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[10] The choice of method depends on the sensitivity of other functional groups in the molecule and the desired salt form of the resulting amine.[10]

Table 3: Comparison of Common Boc Deprotection Protocols for L-Alanine



Method	Reagent (s)	Solvent	Temper ature (°C)	Time	Yield (%)	Purity (%)	Source(s)
A	Trifluoroa cetic Acid (TFA)	Dichloro methane (DCM)	Room Temp.	1 - 2 h	>95	>98	[10]
В	4M Hydroge n Chloride (HCI)	1,4- Dioxane	Room Temp.	0.5 - 2 h	>95	>98	[10]

Experimental Protocols: Boc Deprotection

Method A: Trifluoroacetic Acid (TFA) Mediated Deprotection[10]

- Dissolution: Dissolve Boc-L-alanine in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1-0.5 M.
- Reagent Addition: Add trifluoroacetic acid (TFA), typically in a 20-50% solution in DCM.
- Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor progress by TLC or LC-MS.
- Isolation: Remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with toluene two to three times. The resulting residue is the L-alanine trifluoroacetate salt. For further purification, the salt can be precipitated by adding cold diethyl ether.

Method B: Hydrogen Chloride (HCl) Mediated Deprotection[10]

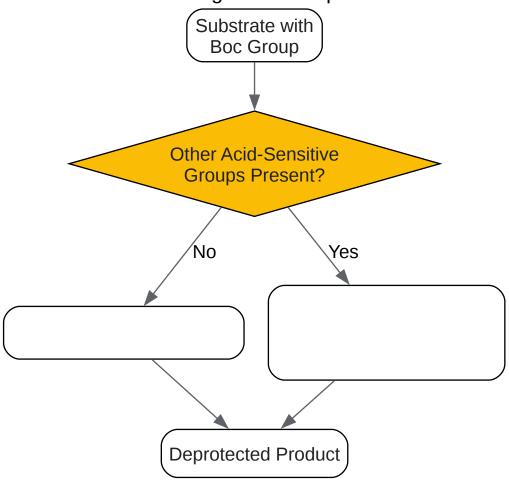
- Reagent Addition: To the Boc-L-alanine substrate, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 mL per gram of substrate).
- Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.



• Isolation: Remove the solvent under reduced pressure. The resulting solid is L-alanine hydrochloride. Cold diethyl ether can be added to precipitate the product fully.

For substrates containing other acid-sensitive groups, such as benzyl esters, milder deprotection methods may be required to ensure selective removal of the Boc group.[11]

Workflow for Selecting a BOC Deprotection Method



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Decision workflow for BOC deprotection method selection.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acids are central to the Boc strategy of solid-phase peptide synthesis (SPPS), one of the foundational methods in the field.[12][13] In this strategy, the Boc group



provides temporary protection of the N-terminus, which is removed with a moderately strong acid like TFA before each coupling cycle.[12]

Peptide-Resin (N-terminus Boc-protected) 1. Deprotection (TFA in DCM) 2. Neutralization e.g., DIEA in DMF) 3. Coupling (Add activated Boc-L-Ala-OH) 4. Wash (DMF, DCM) Ready for next cycle

One Cycle of Boc-SPPS for Alanine Incorporation

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Peptide-Resin + 1 Ala (N-terminus Boc-protected)

A single cycle of Boc-SPPS for the incorporation of an Alanine residue.

Experimental Protocol: Single Coupling Cycle in Boc-SPPS



This protocol outlines the manual steps to add a Boc-L-alanine residue to a growing peptide chain on a solid support (e.g., Merrifield resin).[12]

- Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
- Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.
- Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid and prepare for coupling.
- Neutralization: Neutralize the protonated N-terminus by washing the resin with a solution of a hindered base, such as 5-10% diisopropylethylamine (DIEA) in DMF.
- Coupling:
 - In a separate vessel, pre-activate Boc-L-alanine (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIEA (6 equivalents).
 - Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
 - Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin test.
- Washing: Wash the resin with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

The Boc strategy is particularly advantageous for synthesizing hydrophobic peptides or those containing certain sensitive moieties.[14][15][16] While the final cleavage from the resin often requires hazardous hydrofluoric acid (HF), the aggressive deprotection conditions throughout the synthesis can help disrupt peptide aggregation.[12][16]

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